![molecular formula C16H17N5O2 B2397734 2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile CAS No. 1357820-76-8](/img/structure/B2397734.png)

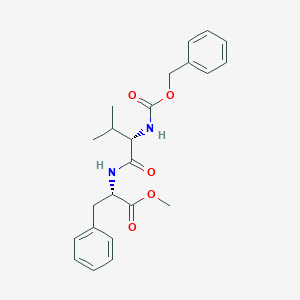

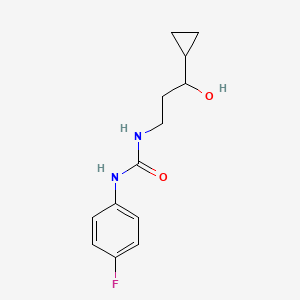

2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a triazole ring, which is a type of heterocycle. Triazoles are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Molecular Structure Analysis

The compound likely contains a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. Triazoles are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Energetic Materials

2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile: and related [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based compounds have been investigated as energetic materials. These materials exhibit promising properties for use in explosives and propellants. For instance:

- Compound 5 demonstrates excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation velocity (Dv) comparable to the secondary-explosive benchmark CL-20 .

- Azo compound 10 boasts remarkable density, thermal stability (Td = 305 °C), and superior detonation performance (Dv = 9200 m s⁻¹) compared to existing heat-resistant explosives .

- Compounds 14, 17, and 19 exhibit high sensitivity but also excellent detonation performance, making them attractive candidates for primary explosives .

Gene Transcription Regulation

While not directly related to energetic materials, there’s evidence that certain derivatives of this compound can regulate gene transcription. For example, thyroid hormone receptor β agonists based on similar structures have shown promise in treating non-alcoholic steatohepatitis (NASH) .

Inhibition of BRD4 Protein

Structural modifications of 4,5-dihydro-[1,2,4]triazolo[4,3-f] pteridine derivatives have been explored for their ability to inhibit the overexpression of BRD4 protein . These compounds may have implications in cancer research and epigenetic regulation .

PLK1 Inhibition

Derivatives of 4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridine, inspired by the PLK1 inhibitor BI-2536, have been designed and synthesized. These compounds could play a role in cancer therapy and cell cycle control .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit the bromodomain-containing protein 4 (brd4), a key epigenetic regulator in cancer . BRD4 is the most important functional protein in the bromodomain and superterminal family protein (BET) family, which contains two bromodomains and one superterminal domain .

Mode of Action

Similar compounds have been shown to regulate cell proliferation and apoptosis by recruiting positive transcription elongation factor (ptefb) to activate c-myc, c-jun, etc, therefore playing an important role in the occurrence and development of tumors and the infiltration and migration processes of tumor cells .

Biochemical Pathways

Similar compounds have been shown to affect the pathways involving c-myc and c-jun .

Pharmacokinetics

Similar compounds have been shown to have excellent thermal stability .

Result of Action

Similar compounds have been shown to have excellent calculated detonation performance .

Action Environment

Similar compounds have been shown to exhibit excellent insensitivity toward external stimuli .

Propiedades

IUPAC Name |

2-[4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-11(2)7-9-19-14(22)12-5-3-4-6-13(12)21-15(19)18-20(10-8-17)16(21)23/h3-6,11H,7,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDGRMAVRJIMSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2397652.png)

![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)

![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)